
Methyl (2-phenylethyl)phosphonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-phenylethyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is a derivative of phosphonochloridate, characterized by the presence of a methyl group and a 2-phenylethyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (2-phenylethyl)phosphonochloridate can be synthesized through the reaction of methyl phosphonochloridate with 2-phenylethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2-phenylethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methyl (2-phenylethyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Phosphonates with various substituents.
Hydrolysis: Methyl (2-phenylethyl)phosphonic acid.
Oxidation and Reduction: Phosphonic acid derivatives and phosphine derivatives, respectively.
Applications De Recherche Scientifique
Methyl (2-phenylethyl)phosphonochloridate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is investigated for its potential as a precursor for the synthesis of biologically active phosphonate derivatives.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl (2-phenylethyl)phosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, through covalent bonding or coordination interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (2-phenylethyl)phosphonochloridate
- Methyl (2-phenylethyl)phosphonic acid
- Methyl (2-phenylethyl)phosphonate
Uniqueness
Methyl (2-phenylethyl)phosphonochloridate is unique due to its specific combination of a methyl group and a 2-phenylethyl group attached to the phosphorus atom. This structural arrangement imparts distinct reactivity and properties compared to other phosphonochloridates and phosphonates. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
88501-46-6 |
|---|---|
Formule moléculaire |
C9H12ClO2P |
Poids moléculaire |
218.62 g/mol |
Nom IUPAC |
2-[chloro(methoxy)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-12-13(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
NJMGMXXWPDKCBF-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
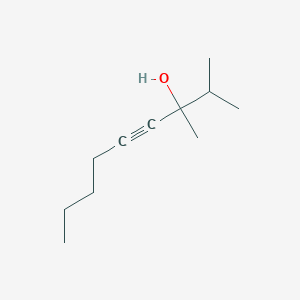
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)

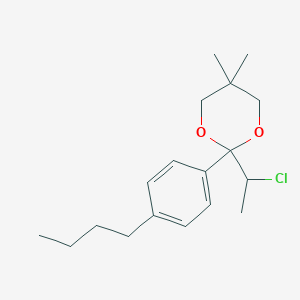
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
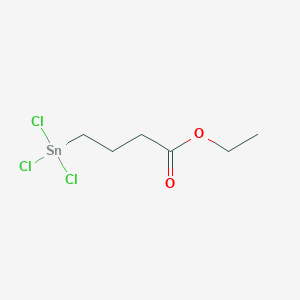
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
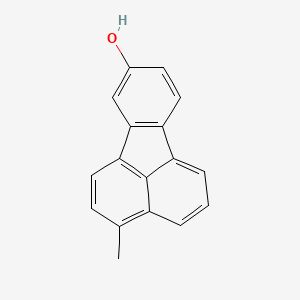
![1-Fluoro-2-[2-(pentane-1-sulfonyl)ethoxy]benzene](/img/structure/B14383246.png)
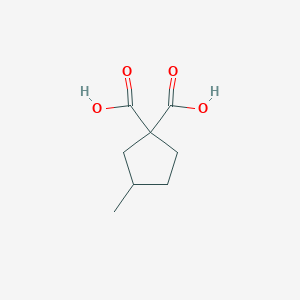
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
